![molecular formula C15H11ClN2O3S2 B2561278 2-(5-chlorothiophen-2-yl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide CAS No. 921777-46-0](/img/structure/B2561278.png)
2-(5-chlorothiophen-2-yl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide
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Description
2-(5-chlorothiophen-2-yl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H11ClN2O3S2 and its molecular weight is 366.83. The purity is usually 95%.
BenchChem offers high-quality 2-(5-chlorothiophen-2-yl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-chlorothiophen-2-yl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s structure suggests potential as a host material for OLEDs. Specifically, two new bipolar host materials—HF1 (7-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)benzo[5,6][1,4]dioxino[2,3-b]pyrazine) and HF2 (7-(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)benzo[5,6][1,4]dioxino[2,3-b]pyrazine)—have been reported. These materials exhibit excellent thermal and morphological stability, suitable frontier orbital energy levels, and intrinsic red emission when employed as hosts in Ir(pq)₂acac-based devices. Their potential in OLED applications is significant .
- Although not directly related to the compound, the concept of scaffold hopping is relevant. Researchers have successfully scaffold-hopped to a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure, which showed promising selectivity within the CDK family. This highlights the importance of structural modifications in drug discovery .
- While not a flavonoid itself, the compound’s fused benzopyran framework shares similarities with extended flavonoids. Understanding its structural features in this context could provide insights into flavonoid chemistry .
Organic Light-Emitting Diodes (OLEDs)
Selective CDK2 Inhibitors
Flavonoid Chemistry
properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S2/c16-13-2-1-8(22-13)5-14(19)18-15-17-9-6-10-11(7-12(9)23-15)21-4-3-20-10/h1-2,6-7H,3-5H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFZCDJNIJWSLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CC4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chlorothiophen-2-yl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide |
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